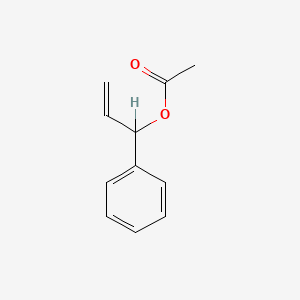
1-Phenyl-2-propenyl acetate
Cat. No. B8794579
Key on ui cas rn:
7217-71-2
M. Wt: 176.21 g/mol
InChI Key: WAUKBOOEPYNAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07544453B2
Procedure details


In a one liter 3-neck round bottom flask equipped with a condenser, mechanical stirrer and thermometer, 108 grams (0.708 mol) of vinylbenzyl chloride (60/40 m-/p-) and 808 grams (0.815 mol) of potassium acetate were added, followed by 250 mLs of DMSO. The mixture was stirred at 40° C. for 48 hours. After allowing to cool to room temperature, the mixture was diluted with water and poured into a separatory funnel. The organic layer was separated, followed by an extraction of the aqueous layer with chloroform. The combined organic layer was then washed with water, dried over magnesium sulfate and placed on the rotary evaporator to remove the chloroform. 120 grams of the vinylbenzyl acetate product was recovered, to which 10 mg of MEHQ was added as an inhibitor.

Name
potassium acetate
Quantity
808 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:2].[C:11]([O-:14])(=[O:13])[CH3:12].[K+].CS(C)=O>O>[C:11]([O:14][CH:3]([CH:1]=[CH2:2])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:13])[CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
108 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(C1=CC=CC=C1)Cl
|
|
Name
|
potassium acetate
|
|
Quantity
|
808 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 40° C. for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a one liter 3-neck round bottom flask equipped with a condenser, mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by an extraction of the aqueous layer with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was then washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed on the rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
120 grams of the vinylbenzyl acetate product was recovered, to which 10 mg of MEHQ
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added as an inhibitor
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

